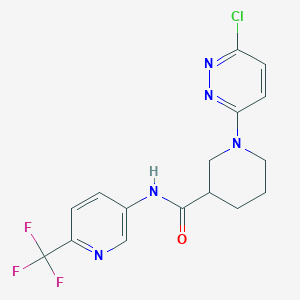
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of furan, phenyl, tetrahydrofuran, and oxathiine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl intermediates. These intermediates are then coupled with a phenyl group and further reacted to form the oxathiine ring. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as EDCI, HOBt, and NMM .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and tetrahydrofuran rings can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxathiine ring can be reduced to form a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxaldehyde, while reduction of the oxathiine ring can produce a dihydro-oxathiine derivative.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, which have diverse biological activities.
Furan Derivatives: Compounds like furan-2-carboxaldehyde and tetrahydrofuran, which are used in various chemical and biological applications.
Oxathiine Derivatives: Compounds with an oxathiine ring, which are explored for their potential in drug development and materials science.
Uniqueness
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups. This structure provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C21H23NO4S |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H23NO4S/c23-21(19-20(27-13-12-26-19)16-6-2-1-3-7-16)22(14-17-8-4-10-24-17)15-18-9-5-11-25-18/h1-4,6-8,10,18H,5,9,11-15H2 |
InChI-Schlüssel |
QQYJEDHYCOPDNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN(CC2=CC=CO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12176418.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12176419.png)
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12176420.png)

![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B12176427.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12176435.png)
![4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12176438.png)
![N-(3,5-dichlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12176441.png)
![methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate](/img/structure/B12176447.png)

![5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12176476.png)

